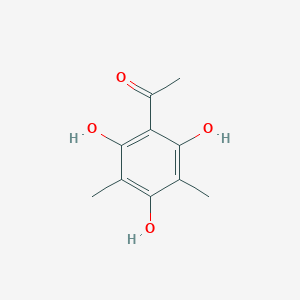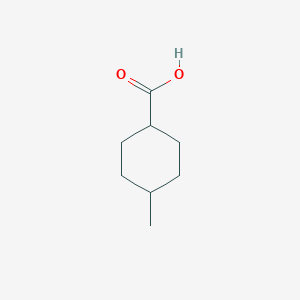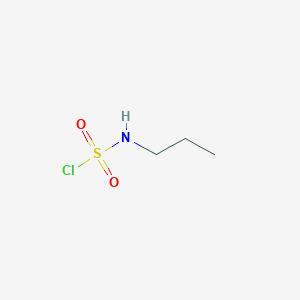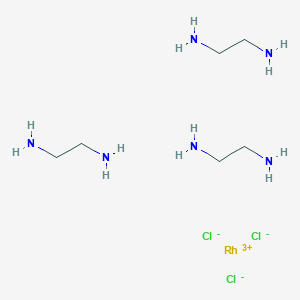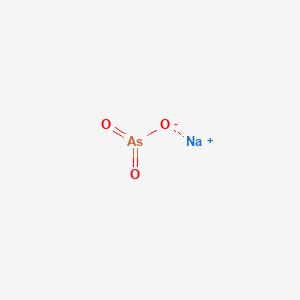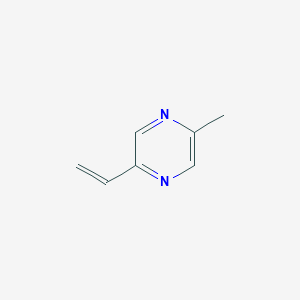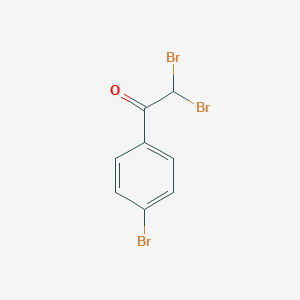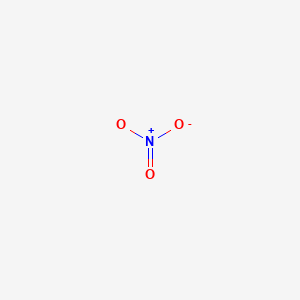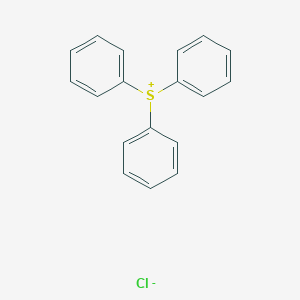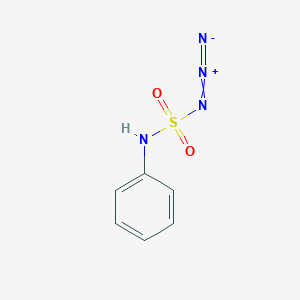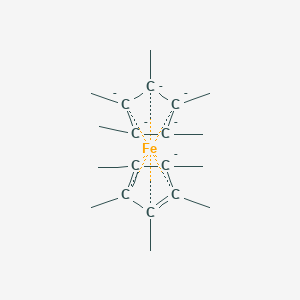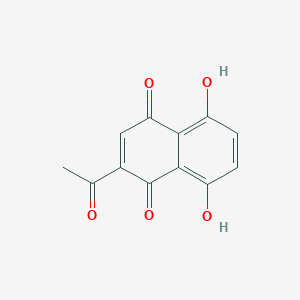
Ammonium azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium azide is a chemical compound with the formula [NH4]N3, consisting of ammonium cations ([NH4]+) and azide anions ([N3]−). This colorless crystalline salt is known for its explosive properties, although it has a remarkably low sensitivity compared to other inorganic azides . It was first synthesized by Theodor Curtius in 1890 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium azide can be synthesized by reacting ammonia with hydrazoic acid. The reaction is typically carried out in an aqueous solution, where ammonia gas is bubbled through a solution of hydrazoic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure safety and maximize yield. The reaction is typically conducted in a controlled environment to prevent any accidental detonation .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium azide undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes into nitrogen gas and ammonia.
Substitution: The azide ion ([N3]−) is a good nucleophile and can participate in nucleophilic substitution reactions, forming various organic azides.
Reduction: this compound can be reduced to ammonia and nitrogen gas under certain conditions.
Common Reagents and Conditions:
Decomposition: Heating this compound to temperatures above 160°C causes it to decompose.
Substitution: Azide ions can react with alkyl halides in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can reduce this compound.
Major Products Formed:
Decomposition: Nitrogen gas and ammonia.
Substitution: Organic azides.
Reduction: Ammonia and nitrogen gas.
Aplicaciones Científicas De Investigación
Ammonium azide has several scientific research applications, including:
Mecanismo De Acción
The primary mechanism of action for ammonium azide involves its decomposition into nitrogen gas and ammonia. This decomposition is highly exothermic and can be triggered by heat or shock. The azide ion ([N3]−) acts as a nucleophile in various chemical reactions, forming bonds with electrophilic centers .
Comparación Con Compuestos Similares
- Sodium azide (NaN3)
- Potassium azide (KN3)
- Lithium azide (LiN3)
- Silver azide (AgN3)
Comparison: Ammonium azide is unique among azides due to its relatively low sensitivity to shock and friction, making it safer to handle compared to other azides like sodium azide and silver azide . Additionally, this compound’s decomposition primarily produces nitrogen gas and ammonia, whereas other azides may produce different byproducts .
Propiedades
Número CAS |
12164-94-2 |
|---|---|
Fórmula molecular |
H4N4 |
Peso molecular |
60.06 g/mol |
Nombre IUPAC |
azanium;azide |
InChI |
InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3 |
Clave InChI |
MXZUDRZKSUUQRR-UHFFFAOYSA-N |
SMILES |
[NH4+].[N-]=[N+]=[N-] |
SMILES canónico |
N.N=[N+]=[N-] |
Sinónimos |
ammonium azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


